Benzo[d]isothiazole-5-carbaldehyde
CAS No.: 1187243-11-3
Cat. No.: VC2734450
Molecular Formula: C8H5NOS
Molecular Weight: 163.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187243-11-3 |
|---|---|
| Molecular Formula | C8H5NOS |
| Molecular Weight | 163.2 g/mol |
| IUPAC Name | 1,2-benzothiazole-5-carbaldehyde |
| Standard InChI | InChI=1S/C8H5NOS/c10-5-6-1-2-8-7(3-6)4-9-11-8/h1-5H |
| Standard InChI Key | UMRIHFYJENTDJA-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1C=O)C=NS2 |
| Canonical SMILES | C1=CC2=C(C=C1C=O)C=NS2 |
Introduction
| Property | Value |
|---|---|
| Chemical Name | Benzo[d]isothiazole-5-carbaldehyde |
| CAS Number | 1187243-11-3 |
| Molecular Formula | C₈H₅NOS |
| Molecular Weight | 163.20 g/mol |
| Physical State | Solid at room temperature |
| Solubility | Likely soluble in common organic solvents (dichloromethane, chloroform, DMSO); limited water solubility |
| Structural Features | Benzoisothiazole core with aldehyde at position 5 |
| Functional Groups | Aldehyde, heterocyclic nitrogen and sulfur |
The compound's aldehyde group introduces an electron-withdrawing effect that influences the electronic distribution across the molecule, affecting both its physical properties and chemical reactivity. This functionality serves as a versatile handle for further synthetic transformations, making the compound valuable in organic synthesis applications .
Chemical Structure and Properties
Structural Analysis
Benzo[d]isothiazole-5-carbaldehyde features a unique structural arrangement that distinguishes it from other heterocyclic systems. The 1,2-relationship between the nitrogen and sulfur atoms in the isothiazole ring creates an electronic environment different from that of benzothiazoles, where these heteroatoms exist in a 1,3-relationship. This structural distinction affects the compound's reactivity patterns, coordination potential, and biological interactions.
Comparative Structural Analysis
To better understand the unique characteristics of benzo[d]isothiazole-5-carbaldehyde, a comparison with structurally related compounds provides valuable insights. Table 2 presents a comparative analysis highlighting key structural relationships.
The structural variations among these compounds, despite their similar molecular formulas, lead to significant differences in their chemical behavior, spectroscopic properties, and potential biological activities. The positional isomers (with the aldehyde group at different positions) and the heterocyclic isomers (with different arrangements of the heteroatoms) represent an interesting series for comparative studies in structure-activity relationships .
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the aldehyde proton would typically appear as a distinctive singlet at approximately 9.8-10.2 ppm. The aromatic protons would resonate in the range of 7.0-8.5 ppm, with coupling patterns that reflect their relative positions in the benzene ring. The proton in the isothiazole ring would likely show a characteristic chemical shift due to its proximity to the nitrogen and sulfur atoms.
In ¹³C NMR spectroscopy, the aldehyde carbon would appear at approximately 190-195 ppm, with aromatic carbons resonating in the range of 120-165 ppm. The carbons adjacent to the nitrogen and sulfur atoms in the isothiazole ring would show distinctive chemical shifts due to the electronic effects of these heteroatoms.
Infrared (IR) Spectroscopy
In IR spectroscopy, the compound would exhibit characteristic absorption bands, including:
-
A strong carbonyl (C=O) stretch at approximately 1680-1700 cm⁻¹ for the aldehyde group
-
Aromatic C=C stretching vibrations around 1600 cm⁻¹
-
C-H stretching of the aldehyde group at approximately 2700-2850 cm⁻¹ (potentially showing Fermi resonance)
-
Characteristic vibrations associated with the C-S and C-N bonds in the isothiazole ring
Mass Spectrometry
In mass spectrometry, the molecular ion peak would be expected at m/z 163 (corresponding to the molecular formula C₈H₅NOS). Fragmentation patterns might include loss of the formyl group (M-29) and other characteristic fragmentations of the heterocyclic system.
Synthesis Methods
General Synthetic Approaches
| Synthetic Approach | Key Reagents | Advantages | Limitations |
|---|---|---|---|
| NBS-Mediated Synthesis | Aryl tert-butyl sulfoxides, NBS | Proceeds at room temperature, tolerates various substituents | Uses bromine-containing reagent, potential regioselectivity issues |
| p-TsOH Catalyzed Method | Aryl tert-butyl sulfoxides, p-TsOH, toluene | Avoids NBS, simpler procedure | May require higher temperature without acid catalyst |
| Visible-Light-Promoted Synthesis | α-Amino-oxy acids, acridinium photocatalyst, blue light | Green chemistry approach, benign byproducts | Less suitable for unsubstituted 3-position benzoisothiazoles |
| Direct Formylation | Benzoisothiazole core, formylating agents (POCl₃/DMF) | Direct route to target | Regioselectivity challenges |
| Oxidation Approach | Hydroxymethyl or methyl precursor, oxidizing agents | Controlled oxidation conditions | Requires multi-step synthesis |
Biological Activity
Antimicrobial Activity
Benzoisothiazole derivatives have demonstrated significant antimicrobial properties against various pathogens. For instance, related compounds have shown activity against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting minimum inhibitory concentration (MIC) values in the low micromolar range.
The antimicrobial activity of these compounds is influenced by several factors:
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The position and nature of substituents on the benzene ring
-
The electronic properties of the heterocyclic system
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The presence of specific functional groups that can interact with biological targets
For benzo[d]isothiazole-5-carbaldehyde, the aldehyde group at position 5 might contribute to antimicrobial activity through its ability to interact with biological nucleophiles such as amino groups in proteins, potentially disrupting essential microbial processes.
Enzyme Inhibitory Activity
Some benzothiazole derivatives have been reported to inhibit specific enzymes. For example, certain derivatives show inhibitory activity against enzymes such as DprE1 in Mycobacterium tuberculosis and H⁺/K⁺ ATPase. By analogy, benzo[d]isothiazole-5-carbaldehyde might exhibit similar enzyme inhibitory properties, although specific studies would be needed to confirm this activity.
Structure-Activity Relationships
Table 4 presents potential structure-activity relationships for benzo[d]isothiazole-5-carbaldehyde based on structural analogies with related compounds:
Research Applications
Applications in Organic Synthesis
Benzo[d]isothiazole-5-carbaldehyde presents significant potential as a building block in organic synthesis due to its reactive aldehyde functionality and the unique electronic properties of the benzoisothiazole core.
Condensation Reactions
The aldehyde group can participate in various condensation reactions:
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Formation of imines (Schiff bases) with primary amines
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Aldol condensations with enolizable carbonyl compounds
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Wittig and related reactions to form olefins
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Knoevenagel condensations with active methylene compounds
Construction of Complex Heterocycles
The benzoisothiazole core with an aldehyde substituent can serve as a foundation for constructing more complex heterocyclic systems with potential applications in materials science and medicinal chemistry. For example, it could participate in multicomponent reactions to form fused heterocyclic systems or serve as a dienophile or dipolarophile in cycloaddition reactions.
Drug Design
The benzoisothiazole scaffold represents a relatively underexplored heterocyclic system in medicinal chemistry compared to more common heterocycles such as benzothiazoles, benzoxazoles, and indoles. This presents opportunities for discovering novel biological activities and developing new classes of pharmaceuticals with unique properties.
The aldehyde functionality provides a versatile handle for creating diverse libraries of compounds through various transformations, enabling the systematic exploration of structure-activity relationships.
Fragment-Based Drug Discovery
The benzoisothiazole core could function as a privileged scaffold in fragment-based drug discovery approaches, with the aldehyde group providing a point for diversification. The relatively small size and distinctive three-dimensional shape of the molecule make it suitable as a starting fragment for building more complex drug candidates.
Materials Science Applications
Benzoisothiazole derivatives have been investigated for their electronic and optical properties, which could make benzo[d]isothiazole-5-carbaldehyde relevant in materials science applications:
Optical Materials
The conjugated system of the benzoisothiazole core coupled with the electron-withdrawing aldehyde group could result in interesting optical properties, potentially useful in:
-
Chromophores for dyes and pigments
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Fluorescent probes and sensors
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Photosensitizers for various applications
Coordination Chemistry
The nitrogen and sulfur atoms in the isothiazole ring, along with the aldehyde oxygen, could serve as coordination sites for metals, making this compound interesting for:
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Developing new coordination complexes
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Creating metal sensors
-
Catalysis applications
Table 5 summarizes potential research applications of benzo[d]isothiazole-5-carbaldehyde:
| Application Area | Specific Use | Key Enabling Feature |
|---|---|---|
| Organic Synthesis | Building block for complex molecules | Reactive aldehyde group, unique heterocyclic core |
| Pharmaceutical Development | Design of new bioactive compounds | Ability to interact with biological targets, versatile functionalization |
| Fragment-Based Drug Discovery | Starting point for drug design | Small size, distinctive shape, potential binding interactions |
| Materials Science | Development of optical materials | Conjugated system, potential for extended π-systems |
| Coordination Chemistry | Metal complexation and sensing | Multiple potential coordination sites |
Analytical Methods
Spectroscopic Characterization
Comprehensive characterization of benzo[d]isothiazole-5-carbaldehyde typically involves multiple complementary spectroscopic techniques to confirm its structure, purity, and properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information:
-
¹H NMR: Expected to show the characteristic aldehyde proton signal at approximately 9.8-10.2 ppm, along with aromatic protons in the range of 7.0-8.5 ppm. The pattern and coupling constants of the aromatic protons provide information about their relative positions in the molecule.
-
¹³C NMR: Expected to display the aldehyde carbon signal at approximately 190-195 ppm, with aromatic carbons resonating between 120-165 ppm. The specific chemical shifts help confirm the position of the aldehyde group and the structure of the heterocyclic system.
-
2D NMR techniques such as COSY, HSQC, HMBC, and NOESY provide additional structural confirmation by establishing connectivity relationships between various protons and carbons.
Mass Spectrometry
Mass spectrometry confirms molecular weight and provides fragmentation patterns:
-
ESI-MS or HRMS: Would confirm the molecular ion peak at m/z 163.0092 [M+H]⁺ (calculated based on the molecular formula C₈H₅NOS).
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Fragmentation patterns: Might include loss of the aldehyde group (M-29) and other characteristic fragmentations of the heterocyclic system.
Infrared Spectroscopy
IR spectroscopy identifies functional groups through characteristic absorption bands:
-
The aldehyde C=O stretch at approximately 1680-1700 cm⁻¹
-
Aromatic C=C stretching vibrations around 1600 cm⁻¹
-
C-H stretching of the aldehyde group at approximately 2700-2850 cm⁻¹
-
C-S and C-N stretching vibrations characteristic of the isothiazole ring
High-Performance Liquid Chromatography (HPLC)
HPLC serves both analytical and preparative purposes:
-
Analytical HPLC: Using a C18 column with acetonitrile/water mobile phase would be suitable for purity determination and quantitative analysis.
-
Preparative HPLC: Can be employed for purification if needed, particularly for research-grade material.
Thin-Layer Chromatography (TLC)
TLC provides a simple method for monitoring reactions and assessing purity:
-
Silica gel TLC plates with appropriate mobile phases (e.g., hexane/ethyl acetate mixtures) can be used to monitor reaction progress.
-
Visualization can be achieved with UV light and/or chemical stains such as 2,4-dinitrophenylhydrazine (specific for aldehydes), vanillin, or potassium permanganate.
X-ray Crystallography
For definitive structural confirmation, X-ray crystallography provides unambiguous information about the molecular structure if suitable crystals can be obtained. This technique would confirm:
-
Bond lengths and angles
-
The exact position of the aldehyde group
-
The conformation of the heterocyclic system
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Intermolecular interactions in the crystal lattice
Table 6 summarizes the analytical methods for characterization of benzo[d]isothiazole-5-carbaldehyde:
| Analytical Method | Information Provided | Key Identifiable Features |
|---|---|---|
| ¹H NMR | Proton environments and connectivity | Aldehyde proton (~9.8-10.2 ppm), aromatic proton pattern |
| ¹³C NMR | Carbon environments and structure | Aldehyde carbon (~190-195 ppm), heterocyclic carbon shifts |
| Mass Spectrometry | Molecular weight, fragmentation pattern | Molecular ion at m/z 163, characteristic fragmentations |
| IR Spectroscopy | Functional group identification | Aldehyde C=O (~1680-1700 cm⁻¹), heterocyclic vibrations |
| HPLC | Purity assessment, separation | Characteristic retention time, quantitative analysis |
| X-ray Crystallography | Definitive 3D structure | Bond lengths, angles, and crystal packing |
Research Findings and Future Directions
Synthetic Methodology Development
Future research could focus on developing more efficient and sustainable synthetic routes to benzo[d]isothiazole-5-carbaldehyde, such as:
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Application of flow chemistry for continuous production
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Development of catalytic methods operating under milder conditions
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Exploration of green chemistry approaches to minimize waste and energy consumption
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Investigation of regioselective methods for introducing the aldehyde functionality at the desired position
Biological Evaluation
Systematic biological evaluation of benzo[d]isothiazole-5-carbaldehyde would provide valuable insights into its potential therapeutic applications:
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Antimicrobial screening against diverse pathogens, including drug-resistant strains
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Assessment of cytotoxicity against cancer cell lines and investigation of mechanisms of action
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Enzyme inhibition studies to identify potential biological targets
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Structure-activity relationship studies through the synthesis and evaluation of derivatives
Materials Science Applications
The unique electronic and structural properties of benzo[d]isothiazole-5-carbaldehyde could be exploited in materials science:
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Development of sensors based on the compound's coordination chemistry with metals
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Creation of new chromophores and fluorophores utilizing the extended conjugation
-
Exploration of applications in organic electronics and optoelectronic devices
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Investigation of the compound's potential in supramolecular chemistry and crystal engineering
Computational Studies
Computational approaches could provide valuable insights into:
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Electronic properties and reactivity patterns
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Binding modes with potential biological targets
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Prediction of structure-activity relationships
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Simulation of spectroscopic properties to aid in characterization
Table 7 summarizes research gaps and future opportunities for benzo[d]isothiazole-5-carbaldehyde research:
| Research Area | Current Gap | Future Opportunity |
|---|---|---|
| Synthesis | Limited reported methods specific to this compound | Development of tailored, efficient synthetic routes |
| Biological Activity | Incomplete understanding of bioactive potential | Systematic screening against diverse targets |
| Structure-Activity Relationships | Limited data correlating structure to function | Creation and testing of derivative libraries |
| Materials Applications | Underexplored potential in materials science | Investigation of electronic and optical properties |
| Computational Analysis | Lack of comprehensive computational studies | In-depth computational analysis of properties and reactivity |
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